3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one
Overview
Description
3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with an aminomethyl group, an isopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by amination. For instance, starting with 4-isopropyl-6-methylpyridin-2(1H)-one, the compound can be reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
3-Iodo-7-dialkylaminocoumarins: Used in the synthesis of various heterocyclic compounds.
Sulfonamide-based indole analogs: Investigated for their potential therapeutic applications.
Uniqueness
3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group with isopropyl and methyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(aminomethyl)-6-methyl-4-propan-2-yl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,5,11H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRPCAOFGDZBRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736484 | |
Record name | 3-(Aminomethyl)-6-methyl-4-(propan-2-yl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346575-98-1 | |
Record name | 3-(Aminomethyl)-6-methyl-4-(propan-2-yl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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